

SAHM1 Technical Support Center: Enhancing Experimental Stability

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Compound of Interest

Compound Name: SAHM1

Cat. No.: B15623454

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Welcome to the technical support center for **SAHM1** (Stapled α -Helical Peptide Derived from Mastermind-like 1). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for improving the stability and reliability of **SAHM1** in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is **SAHM1** and what is its mechanism of action?

SAHM1 is a cell-permeable, hydrocarbon-stapled α -helical peptide that acts as a Notch pathway inhibitor.^[1] The "staple" is a chemical brace that locks the peptide into its bioactive helical conformation, which enhances its stability, resistance to proteolytic degradation, and cell permeability compared to its linear counterpart.^{[2][3][4]} It functions by targeting the critical protein-protein interface within the Notch transactivation complex, specifically preventing the assembly of the Notch Intracellular Domain (NICD), Mastermind-like 1 (MAML1), and the transcription factor RBPj.^{[5][6]} This inhibition leads to a genome-wide suppression of Notch-activated genes.^[6]

Q2: How should I reconstitute lyophilized **SAHM1** powder?

The method of reconstitution depends on your experimental needs.

- For aqueous-based assays: **SAHM1** is soluble in water up to 1 mg/mL.^[1]

- For cell culture or in vivo studies: It is often recommended to first create a high-concentration stock solution in an organic solvent like DMSO. A published study successfully used a stock concentration of 25 mg/mL in DMSO.^[5] This stock can then be diluted into your aqueous experimental buffer or cell culture media.

Always refer to the batch-specific data on the Certificate of Analysis provided by the supplier. A detailed reconstitution protocol is provided below.

Q3: What are the optimal storage conditions for **SAHM1**?

Proper storage is critical for maintaining the stability and activity of **SAHM1**. Different conditions apply to the lyophilized powder and reconstituted solutions.

| Form | Storage Temperature | Duration | Notes |
|----------------------------|---------------------|---|--|
| Lyophilized Powder | -20°C | 1 Year | Store sealed, away from moisture and light. ^[7] |
| -80°C | 2 Years | Recommended for long-term storage. ^[7] | |
| Reconstituted (in solvent) | -20°C | 1 Month | Store in single-use aliquots to avoid freeze-thaw cycles. ^[7] |
| -80°C | 6 Months | The preferred temperature for storing reconstituted peptide. ^[7] | |

Troubleshooting Guide

Q4: My **SAHM1** solution appears cloudy or shows visible precipitate. What should I do?

This issue likely indicates poor solubility or aggregation.

- Problem: The peptide concentration may be too high for the chosen solvent.

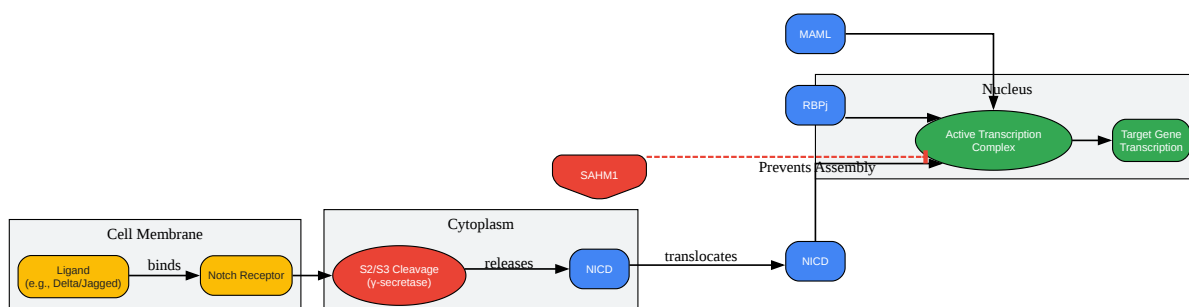
- Solution: Try gently warming the solution (e.g., to 37°C) and vortexing or sonicating briefly to aid dissolution. If precipitation occurs after dilution into an aqueous buffer, consider preparing the final dilution immediately before use. You may also need to start with a higher concentration stock in 100% DMSO and perform a serial dilution into your final buffer.[5]

Q5: I am observing inconsistent or lower-than-expected activity in my experiments. What are the potential causes related to stability?

Inconsistent activity is often linked to peptide degradation, aggregation, or improper handling.

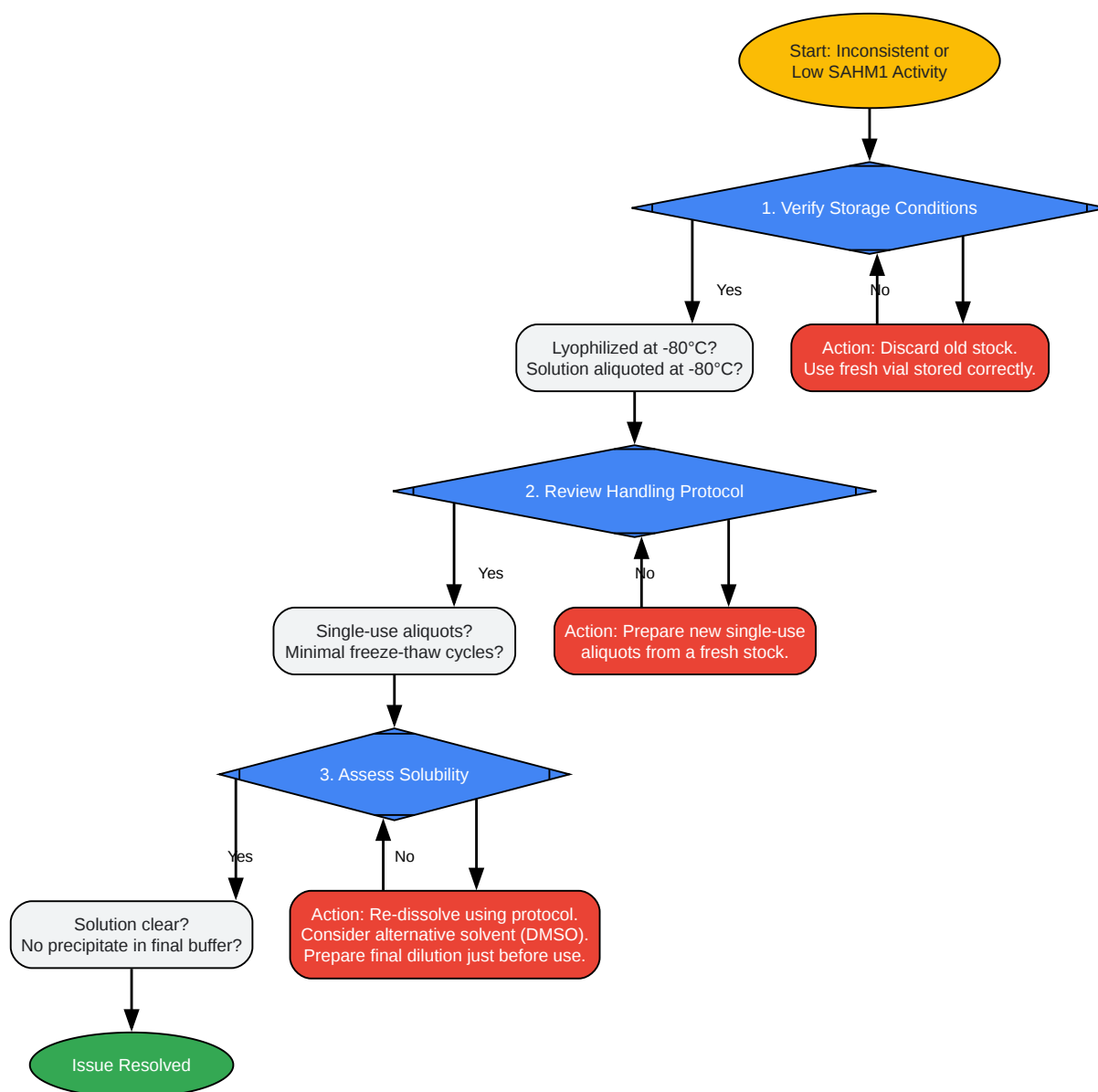
- Problem: Peptide Degradation. While stapling increases protease resistance, degradation can still occur.[2] Repeated freeze-thaw cycles can physically damage the peptide, and improper storage at warmer temperatures can accelerate chemical degradation.
 - Solution: Aliquot the reconstituted **SAHM1** into single-use volumes and store them at -80°C.[7] When an aliquot is thawed, use it immediately and discard any unused portion.
- Problem: Peptide Aggregation. Aggregates are often less active and can produce variable results.[8][9]
 - Solution: Ensure the peptide is fully solubilized upon reconstitution. If aggregation is suspected in your experimental buffer, you may need to screen different buffer conditions (e.g., pH, ionic strength). Avoid vigorous or prolonged vortexing which can sometimes induce aggregation.
- Problem: Adsorption to Surfaces. Peptides can stick to the surfaces of plasticware or glassware, reducing the effective concentration in your experiment.
 - Solution: Use low-protein-binding microcentrifuge tubes and pipette tips for handling and storing **SAHM1** solutions.

Visualized Workflows and Pathways



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Caption: **SAHM1** inhibits the Notch pathway by preventing the assembly of the core transcription complex.



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Caption: A logical workflow for troubleshooting common **SAHM1** stability and activity issues.

Key Experimental Protocols

Protocol 1: Reconstitution of Lyophilized **SAHM1**

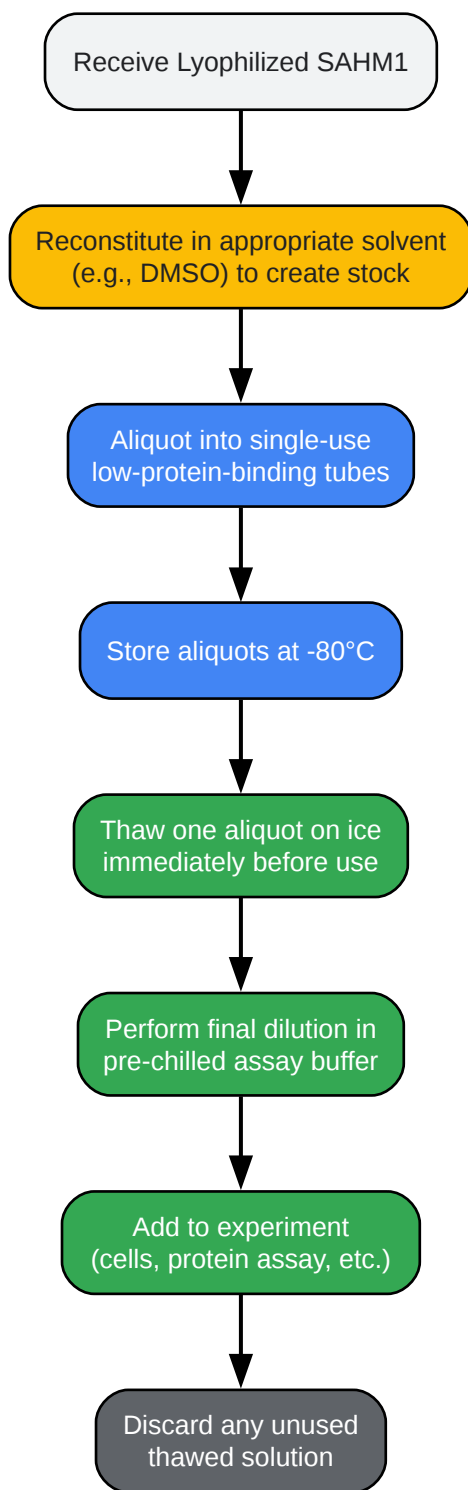
This protocol provides a general guideline for reconstituting **SAHM1** to create a stable stock solution.

Materials:

- Lyophilized **SAHM1**
- Anhydrous DMSO or sterile nuclease-free water
- Low-protein-binding microcentrifuge tubes
- Calibrated micropipettes with low-retention tips

Methodology:

- Before opening, centrifuge the vial of lyophilized **SAHM1** at low speed (e.g., 1,000 x g) for 1 minute to ensure all the powder is at the bottom.
- Based on your experimental requirements, select your solvent (DMSO for a high-concentration stock or water for a lower-concentration stock).[\[1\]](#)[\[5\]](#)
- Carefully add the calculated volume of solvent to the vial to achieve your desired stock concentration (e.g., 10 mM in DMSO or 1 mg/mL in water).
- Recap the vial and allow it to sit at room temperature for 5-10 minutes.
- Mix by gently vortexing or pipetting up and down. Ensure the solution is completely clear and free of visible particulates. If needed, brief sonication in a water bath can aid dissolution.
- Aliquot the stock solution into single-use, low-protein-binding tubes.
- Store the aliquots immediately at -80°C.[\[7\]](#)



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